
N-bis(Azide-PEG23)-N-(PEG24-Acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-bis(Azide-PEG23)-N-(PEG24-Acid) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. These compounds are known for their high solubility in water and biocompatibility, making them useful in various scientific and industrial applications. The azide and acid functional groups present in this compound allow for versatile chemical modifications and conjugations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-bis(Azide-PEG23)-N-(PEG24-Acid) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting polyethylene glycol (PEG) with a bifunctional linker.
Azidation: The PEGylated product is then subjected to azidation, where azide groups are introduced. This is usually done using sodium azide in the presence of a suitable solvent.
Acid Functionalization: The final step involves the introduction of acid groups to the PEG chain. This can be achieved through various chemical reactions, such as esterification or amidation.
Industrial Production Methods
Industrial production of N-bis(Azide-PEG23)-N-(PEG24-Acid) follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with bifunctional linkers in industrial reactors.
Azidation in Bulk: The PEGylated product is then azidated using industrial-grade sodium azide.
Acid Functionalization at Scale: The final acid functionalization is carried out in large reactors, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-bis(Azide-PEG23)-N-(PEG24-Acid) undergoes various chemical reactions, including:
Click Chemistry: The azide groups readily participate in click chemistry reactions, such as the Huisgen cycloaddition, forming stable triazole linkages.
Esterification and Amidation: The acid groups can undergo esterification and amidation reactions, allowing for the formation of esters and amides.
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Copper Catalysts: Employed in click chemistry reactions.
Carbodiimides: Used in esterification and amidation reactions.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Esters and Amides: Formed through esterification and amidation of the acid groups.
Aplicaciones Científicas De Investigación
N-bis(Azide-PEG23)-N-(PEG24-Acid) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-bis(Azide-PEG23)-N-(PEG24-Acid) involves its ability to form stable linkages with other molecules through its azide and acid functional groups. The azide groups participate in click chemistry reactions, forming triazole linkages, while the acid groups can form esters and amides. These reactions enable the compound to act as a versatile linker and conjugation agent in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG24-Acid: Similar in structure but lacks the bis-azide functionality.
Azido-PEG23-Acid: Similar but with a shorter PEG chain.
Bis-Azido-PEG23: Lacks the acid functionality.
Uniqueness
N-bis(Azide-PEG23)-N-(PEG24-Acid) is unique due to its combination of azide and acid functional groups, along with its long PEG chains. This combination provides enhanced solubility, biocompatibility, and versatility in chemical modifications, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C147H293N7O72 |
|---|---|
Peso molecular |
3310.9 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C147H293N7O72/c148-152-150-2-8-158-14-20-164-26-32-170-38-44-176-50-56-182-62-68-188-74-80-194-86-92-200-98-104-206-110-116-212-122-128-218-134-140-224-142-136-220-130-124-214-118-112-208-106-100-202-94-88-196-82-76-190-70-64-184-58-52-178-46-40-172-34-28-166-22-16-160-10-4-154(5-11-161-17-23-167-29-35-173-41-47-179-53-59-185-65-71-191-77-83-197-89-95-203-101-107-209-113-119-215-125-131-221-137-143-225-141-135-219-129-123-213-117-111-207-105-99-201-93-87-195-81-75-189-69-63-183-57-51-177-45-39-171-33-27-165-21-15-159-9-3-151-153-149)6-12-162-18-24-168-30-36-174-42-48-180-54-60-186-66-72-192-78-84-198-90-96-204-102-108-210-114-120-216-126-132-222-138-144-226-146-145-223-139-133-217-127-121-211-115-109-205-103-97-199-91-85-193-79-73-187-67-61-181-55-49-175-43-37-169-31-25-163-19-13-157-7-1-147(155)156/h1-146H2,(H,155,156) |
Clave InChI |
BWKLMHXLEKEKAI-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


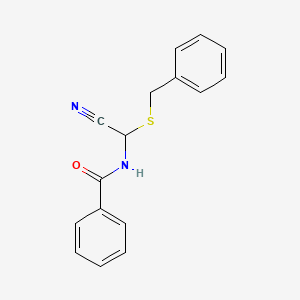


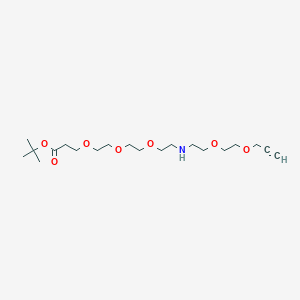
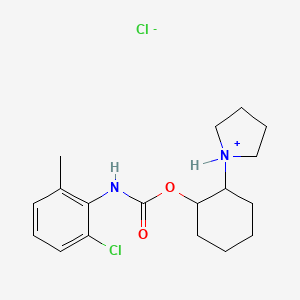
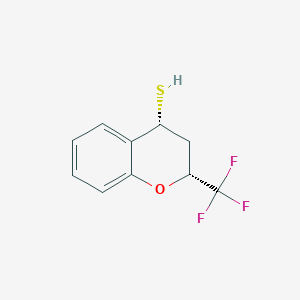


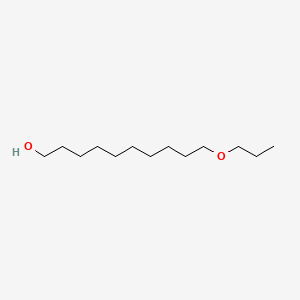
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)


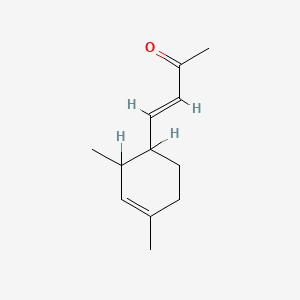
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
